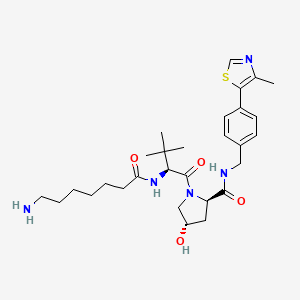

(S,S,R)-Ahpc-C6-NH2

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C29H43N5O4S |

|---|---|

Peso molecular |

557.7 g/mol |

Nombre IUPAC |

(2R,4S)-1-[(2S)-2-(7-aminoheptanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C29H43N5O4S/c1-19-25(39-18-32-19)21-12-10-20(11-13-21)16-31-27(37)23-15-22(35)17-34(23)28(38)26(29(2,3)4)33-24(36)9-7-5-6-8-14-30/h10-13,18,22-23,26,35H,5-9,14-17,30H2,1-4H3,(H,31,37)(H,33,36)/t22-,23+,26+/m0/s1 |

Clave InChI |

MOCAYTDKEHDJAK-PPJWLVRDSA-N |

SMILES isomérico |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCN)O |

SMILES canónico |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCN)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (S,R,S)-Ahpc-Me-C6-NH2: A VHL-Recruiting Ligand for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,S)-Ahpc-Me-C6-NH2, a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, has emerged as a significant tool in the field of targeted protein degradation (TPD). This synthetic molecule serves as a crucial building block for the creation of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of (S,R,S)-Ahpc-Me-C6-NH2, with a particular focus on its role as a potent and selective degrader of the F-box protein FBXO22. Included are summaries of its physicochemical properties, biological activity, and detailed experimental protocols for its characterization.

Introduction

Targeted protein degradation utilizing PROTACs is a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. (S,R,S)-Ahpc-Me-C6-NH2 is an E3 ligase ligand-linker conjugate that incorporates a derivative of the VH032 ligand, which demonstrates high binding affinity for the von Hippel-Lindau (VHL) E3 ligase. The terminal amine group on the C6 linker provides a versatile point of attachment for a target protein ligand, enabling the synthesis of novel PROTACs.

Recent studies have highlighted the utility of (S,R,S)-Ahpc-Me-C6-NH2 in the development of a selective degrader of FBXO22, an E3 ligase subunit implicated in tumorigenesis. This guide will delve into the technical details of this important research tool.

Physicochemical and Biological Properties

(S,R,S)-Ahpc-Me-C6-NH2 is a white to off-white solid with the molecular formula C30H45N5O4S and a molecular weight of 571.77 g/mol .[1] It is soluble in organic solvents such as DMSO.[1]

Data Presentation

The following tables summarize the key quantitative data for (S,R,S)-Ahpc-Me-C6-NH2 and its core components.

| Parameter | Value | Notes | Reference(s) |

| Molecular Formula | C30H45N5O4S | [1] | |

| Molecular Weight | 571.77 g/mol | [1] | |

| Appearance | Solid, off-white to light yellow | [1] | |

| Solubility | ≥ 100 mg/mL in DMSO | Hygroscopic |

| Target | Parameter | Value | Cell Line | Notes | Reference(s) |

| FBXO22 | DC50 | 77 nM | Jurkat | Half-maximal degradation concentration. | |

| FBXO22 | Dmax | 99% | Jurkat | Maximum degradation. | |

| VHL | Kd | 3.01 nM | Binding affinity of the core fluorescent probe BODIPY FL VH032. |

Mechanism of Action: FBXO22 Degradation

When incorporated into a PROTAC targeting a specific protein, (S,R,S)-Ahpc-Me-C6-NH2 facilitates the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex (comprising VHL, Elongin B, Elongin C, and Cullin 2). This proximity induces the polyubiquitination of the target protein by the E2 ubiquitin-conjugating enzyme recruited by the VHL complex. The polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the target protein.

Interestingly, (S,R,S)-Ahpc-Me-C6-NH2 itself has been identified as a potent degrader of FBXO22. The proposed mechanism involves the metabolic conversion of the terminal primary amine to an aldehyde. This aldehyde then forms a covalent, reversible bond with a cysteine residue (Cys326) on FBXO22, leading to its recruitment to the VHL E3 ligase and subsequent degradation.

Signaling Pathway Diagram

Caption: Mechanism of (S,R,S)-Ahpc-Me-C6-NH2-mediated FBXO22 degradation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of (S,R,S)-Ahpc-Me-C6-NH2.

Synthesis of (S,R,S)-Ahpc-Me-C6-NH2

A detailed, step-by-step synthesis protocol for (S,R,S)-Ahpc-Me-C6-NH2 is not publicly available in peer-reviewed literature. However, based on related patent literature, a plausible synthetic route can be inferred. The synthesis would likely involve the coupling of a protected (S,R,S)-AHPC-Me core with a C6 linker containing a protected amine functionality, followed by deprotection. The core (S,R,S)-AHPC-Me can be synthesized from commercially available starting materials through a series of standard peptide coupling and organic synthesis reactions.

Western Blotting for FBXO22 Degradation

This protocol is for assessing the dose- and time-dependent degradation of endogenous FBXO22 in a cell line such as Jurkat.

Experimental Workflow Diagram:

Caption: Workflow for Western blot analysis of FBXO22 degradation.

Methodology:

-

Cell Culture and Treatment: Culture Jurkat cells to the desired density. Treat cells with varying concentrations of (S,R,S)-Ahpc-Me-C6-NH2 (e.g., 0.1 nM to 10 µM) for different time points (e.g., 1, 3, 6, 12, 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for FBXO22 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the FBXO22 band intensity to the loading control.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This assay is designed to measure the formation of the ternary complex between the VHL E3 ligase complex, an FBXO22-recruiting PROTAC (derived from (S,R,S)-Ahpc-Me-C6-NH2), and FBXO22.

Experimental Workflow Diagram:

Caption: Workflow for TR-FRET assay to measure ternary complex formation.

Methodology:

-

Reagent Preparation:

-

Express and purify recombinant VCB (VHL-Elongin B-Elongin C) complex with an affinity tag (e.g., GST-tag).

-

Express and purify recombinant FBXO22 with a different affinity tag (e.g., His-tag).

-

Prepare a serial dilution of the PROTAC.

-

Use a TR-FRET donor antibody that recognizes the VCB tag (e.g., terbium-conjugated anti-GST) and a TR-FRET acceptor antibody that recognizes the FBXO22 tag (e.g., d2-conjugated anti-His).

-

-

Assay Protocol:

-

In a 384-well plate, add the VCB complex, FBXO22, and the PROTAC at various concentrations.

-

Add the TR-FRET donor and acceptor antibodies.

-

Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for complex formation.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible plate reader. Excite the terbium donor at ~340 nm and measure the emission at both the donor wavelength (~620 nm) and the acceptor wavelength (~665 nm).

-

-

Data Analysis:

-

Calculate the FRET ratio (acceptor emission / donor emission).

-

Plot the FRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 for ternary complex formation.

-

Quantitative Proteome-wide Mass Spectrometry

This protocol is for assessing the selectivity of an (S,R,S)-Ahpc-Me-C6-NH2-based PROTAC by quantifying changes in the entire proteome upon treatment.

Experimental Workflow Diagram:

Caption: Workflow for quantitative proteomic analysis.

Methodology:

-

Sample Preparation:

-

Treat cells (e.g., MOLT-4) with the PROTAC at a fixed concentration (e.g., 1 µM) and a vehicle control for a specific duration (e.g., 5 hours).

-

Lyse the cells and extract the proteins.

-

Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

-

Peptide Labeling (for isobaric labeling approaches):

-

Label the peptides from each condition with tandem mass tags (TMT) or other isobaric labels.

-

Pool the labeled peptides.

-

-

LC-MS/MS Analysis:

-

Separate the peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer.

-

-

Data Analysis:

-

Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample.

-

Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the PROTAC-treated samples compared to the control. This will reveal the on-target degradation of the intended protein and any off-target effects.

-

Conclusion

(S,R,S)-Ahpc-Me-C6-NH2 is a valuable chemical probe for the study of targeted protein degradation. Its ability to recruit the VHL E3 ligase and its demonstrated efficacy as a selective degrader of FBXO22 make it a powerful tool for researchers in both academic and industrial settings. The experimental protocols outlined in this guide provide a framework for the characterization of this and other PROTAC molecules, facilitating the development of novel therapeutics for a range of diseases. Further investigation into the pharmacokinetics and in vivo efficacy of PROTACs derived from this scaffold will be crucial for their translation into clinical applications.

References

An In-depth Technical Guide to (S,S,R)-Ahpc-C6-NH2: Structure and Properties

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

(S,S,R)-Ahpc-C6-NH2 is a specific stereoisomer of the broader Ahpc-C6-NH2 chemical scaffold. While detailed public information specifically for the (S,S,R) isomer is limited, this guide provides a comprehensive overview of the closely related and well-documented (S,R,S)-Ahpc-C6-NH2. This analogue serves as a critical tool in the field of targeted protein degradation, primarily as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in Proteolysis Targeting Chimera (PROTAC) technology. One known application of this compound is in the synthesis of PROTAC HL-8 (HY-143275)[1]. Due to the scarcity of data for the (S,S,R) isomer, this guide will focus on the properties and applications of the extensively studied (S,R,S)-Ahpc-C6-NH2, which provides valuable context for understanding the general chemical class.

Chemical Structure and Physicochemical Properties

The fundamental structure of Ahpc-C6-NH2 consists of a hydroxylated pyrrolidine ring linked to a substituted thiazole moiety and a C6 amino linker. The stereochemistry at the three chiral centers dictates the specific isomer and its biological activity. The (S,R,S) configuration is particularly effective for binding to the VHL E3 ligase.

Table 1: Chemical Identifiers for (S,R,S)-Ahpc-C6-NH2

| Identifier | Value |

| IUPAC Name | (2S,4R)-1-((S)-2-(7-aminoheptanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |

| SMILES String | O=C(N(C--INVALID-LINK--C1)[C@@H]1C(NCC2=CC=C(C(SC=N3)=C3C)C=C2)=O)--INVALID-LINK--NC(CCCCCCN)=O |

| CAS Number | 2306389-03-5[2] |

Table 2: Physicochemical Properties of (S,R,S)-Ahpc-C6-NH2

| Property | Value |

| Molecular Formula | C29H43N5O4S[2] |

| Molecular Weight | 557.75 g/mol [2] |

| Appearance | Off-white to light yellow solid |

| Purity | ≥98.03% |

| Solubility | DMSO: 100 mg/mL (179.29 mM; requires sonication) |

Mechanism of Action in PROTAC Technology

(S,R,S)-Ahpc-C6-NH2 functions as a VHL-recruiting ligand within a PROTAC molecule. PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The general mechanism involves the following steps:

-

Binding: The PROTAC molecule simultaneously binds to the target protein and the VHL E3 ligase via its two distinct ligand moieties. The (S,R,S)-Ahpc-C6-NH2 portion of the PROTAC specifically engages with the VHL protein.

-

Ternary Complex Formation: This dual binding event results in the formation of a ternary complex consisting of the target protein, the PROTAC, and the VHL E3 ligase.

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein.

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for cellular protein turnover. The PROTAC molecule is released and can participate in further degradation cycles.

Below is a diagram illustrating the PROTAC-mediated protein degradation pathway.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

General Protocol for In-Cell Protein Degradation Assay:

-

Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the (S,R,S)-Ahpc-C6-NH2-based PROTAC. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a desired period (e.g., 4, 8, 12, 24 hours) to allow for protein degradation.

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration in each lysate using a standard method such as the bicinchoninic acid (BCA) assay.

-

Western Blotting:

-

Normalize the protein concentrations of the lysates.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Below is a diagram illustrating the experimental workflow for a Western blot-based protein degradation assay.

Caption: Western blot workflow for protein degradation.

Conclusion

While specific data for this compound is not widely available, the extensive characterization of its (S,R,S) stereoisomer provides a strong foundation for understanding its potential role as an E3 ligase ligand in the development of PROTACs. The (S,R,S) isomer is a well-established building block for constructing potent and selective protein degraders, and its properties and mechanism of action are central to the advancement of targeted protein degradation as a therapeutic modality. Further research into the specific properties and biological activities of the (S,S,R) isomer is warranted to fully explore its potential in drug discovery and chemical biology.

References

(S,S,R)-Ahpc-C6-NH2: An In-Depth Technical Guide to its Mechanism of Action in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,S,R)-Ahpc-C6-NH2 is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, designed for incorporation into Proteolysis Targeting Chimeras (PROTACs). As a critical component of these heterobifunctional molecules, it facilitates the recruitment of the VHL E3 ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of the mechanism of action, supported by representative quantitative data from closely related and well-characterized VHL-based PROTACs, detailed experimental protocols for its characterization, and visual diagrams of the key signaling pathways and experimental workflows. While specific quantitative data for PROTACs incorporating the this compound moiety is not publicly available, the data presented herein for the parent VHL ligand VH032 and the well-studied VHL-based PROTACs, MZ1 and ARV-771, serve as a robust proxy for understanding its functional role.

Introduction to this compound and PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that, instead of merely inhibiting the function of a target protein, mediate its complete removal from the cell. These bifunctional molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.

This compound, a derivative of the potent VHL ligand VH032, functions as the E3 ligase-recruiting element. The "(S,S,R)" designation refers to the specific stereochemistry of the molecule, which is crucial for its high-affinity and selective binding to the VHL protein. The "C6-NH2" component denotes a six-carbon alkyl linker with a terminal amine group, which provides a versatile attachment point for conjugation to a POI-binding ligand, thereby completing the PROTAC structure.

The Core Mechanism of Action

The mechanism of action of a PROTAC incorporating this compound can be dissected into three primary stages: ternary complex formation, ubiquitination of the target protein, and proteasomal degradation.

Ternary Complex Formation

The cornerstone of PROTAC efficacy is the formation of a stable ternary complex, comprising the PROTAC molecule, the target protein (POI), and the VHL E3 ligase complex. The this compound moiety of the PROTAC binds to the VHL protein, while the other end of the PROTAC binds to the POI. This induced proximity is a critical prerequisite for the subsequent enzymatic steps. The stability and cooperativity of this ternary complex are key determinants of the PROTAC's degradation efficiency.

Target Protein Ubiquitination

Once the ternary complex is formed, the VHL E3 ligase, now in close proximity to the POI, facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain, which acts as a molecular signal for degradation.

Proteasomal Degradation

The polyubiquitinated POI is then recognized and targeted by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and proteolytically degrades the POI into small peptides. The PROTAC molecule and the VHL E3 ligase are not consumed in this process and can subsequently engage and degrade additional POI molecules, acting in a catalytic manner.

Quantitative Data Analysis

The efficacy of a PROTAC is determined by several key quantitative parameters, including binding affinities to the target protein and E3 ligase, and the efficiency of target degradation in cellular assays. The following tables summarize representative data for the parent VHL ligand VH032 and two well-characterized VHL-based PROTACs, MZ1 and ARV-771.

Table 1: Binary Binding Affinities (Kd)

| Compound | Binding Partner | Kd (nM) | Assay Method |

| VH032 | VHL E3 Ligase | 185[1][2] | Isothermal Titration Calorimetry (ITC) |

| MZ1 | VHL E3 Ligase | 66[3][4] | Isothermal Titration Calorimetry (ITC) |

| MZ1 | BRD4 (BD2) | 15[3] | Isothermal Titration Calorimetry (ITC) |

| ARV-771 | BRD2 (BD1) | 34 | Not Specified |

| ARV-771 | BRD2 (BD2) | 4.7 | Not Specified |

| ARV-771 | BRD3 (BD1) | 8.3 | Not Specified |

| ARV-771 | BRD3 (BD2) | 7.6 | Not Specified |

| ARV-771 | BRD4 (BD1) | 9.6 | Not Specified |

| ARV-771 | BRD4 (BD2) | 7.6 | Not Specified |

Table 2: Cellular Degradation Potency (DC50 and Dmax)

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| MZ1 | BRD4 | 22Rv1 | ~100 | >90 |

| ARV-771 | BRD2, BRD3, BRD4 | 22Rv1 | <5 | Not Specified |

| ARV-771 | BRD4 | VCaP | <5 | >90 |

DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Detailed Experimental Protocols

The characterization of a PROTAC's mechanism of action involves a suite of biophysical and cell-based assays. Below are detailed protocols for key experiments.

Western Blot for Protein Degradation

This protocol is used to quantify the extent of target protein degradation in cells following PROTAC treatment.

Materials:

-

Cell culture reagents

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound or vehicle control for a predetermined time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Surface Plasmon Resonance (SPR) for Binding Affinity and Ternary Complex Formation

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Purified recombinant target protein (POI) and VHL E3 ligase complex

-

PROTAC compound

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilization: Immobilize the VHL E3 ligase complex onto the sensor chip surface.

-

Binary Interaction Analysis (PROTAC to VHL): Inject a series of concentrations of the PROTAC over the immobilized VHL surface to determine the binary binding affinity (Kd).

-

Binary Interaction Analysis (PROTAC to POI): Immobilize the POI and inject a series of concentrations of the PROTAC to determine its binary Kd.

-

Ternary Complex Analysis: Inject a mixture of a constant concentration of the POI and a serial dilution of the PROTAC over the immobilized VHL surface. The resulting sensorgrams will reflect the formation of the ternary complex.

-

Data Analysis: Fit the binding data to appropriate models to calculate association rates (kon), dissociation rates (koff), and the equilibrium dissociation constant (Kd) for both binary and ternary interactions. The cooperativity factor (α) can be calculated from these values.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

Materials:

-

ITC instrument

-

Purified recombinant POI and VHL E3 ligase complex

-

PROTAC compound

-

Dialysis buffer

Procedure:

-

Sample Preparation: Prepare solutions of the proteins and the PROTAC in the same dialysis buffer to minimize heats of dilution.

-

Binary Titrations:

-

PROTAC into VHL: Fill the ITC cell with the VHL solution and the syringe with the PROTAC solution. Perform a series of injections and record the heat changes to determine the Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

-

PROTAC into POI: Repeat the titration with the POI in the cell.

-

-

Ternary Titration: Fill the ITC cell with a solution containing both the VHL complex and the POI. Titrate the PROTAC into this mixture to measure the thermodynamics of ternary complex formation.

-

Data Analysis: Integrate the raw data and fit it to a suitable binding model to determine the thermodynamic parameters. The cooperativity of ternary complex formation can be calculated from the binary and ternary binding data.

Conclusion

This compound is a key building block in the development of potent and selective VHL-recruiting PROTACs. Its mechanism of action is centered on the formation of a productive ternary complex, leading to the ubiquitination and proteasomal degradation of a target protein. While direct quantitative data for this specific ligand-linker is not yet in the public domain, the principles of its function are well-established and can be effectively studied using the detailed experimental protocols provided in this guide. The representative data from analogous, well-characterized VHL-based PROTACs offer valuable benchmarks for researchers and drug developers working to advance this transformative therapeutic modality.

References

The Foundational Role of the VHL Ligand in (S,S,R)-Ahpc-C6-NH2: A Technical Guide for Targeted Protein Degradation

Introduction

In the rapidly advancing field of targeted protein degradation, the development of potent and selective chemical degraders, such as Proteolysis Targeting Chimeras (PROTACs), has emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of many successful PROTACs is the E3 ligase-recruiting ligand. This technical guide provides an in-depth exploration of the role of the Von Hippel-Lindau (VHL) E3 ligase ligand within the widely used synthetic building block, (S,S,R)-Ahpc-C6-NH2. This molecule, also identified as VH032-C6-NH2, serves as a cornerstone for the construction of VHL-recruiting PROTACs, offering a versatile platform for the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and evaluation of targeted protein degraders.

The Core Function of the (S,S,R)-Ahpc VHL Ligand

The (S,S,R)-Ahpc moiety is a high-affinity ligand for the Von Hippel-Lindau tumor suppressor (VHL) protein, which is the substrate recognition component of the Cullin 2 RING E3 ubiquitin ligase complex (CRL2^VHL^)[1]. The primary function of this ligand is to recruit the VHL E3 ligase to a neo-substrate, the protein of interest (POI), as dictated by the other end of the PROTAC molecule.

Under normal physiological conditions, the VHL complex recognizes and binds to the alpha-subunit of the hypoxia-inducible factor (HIF-1α) following its prolyl-hydroxylation in the presence of oxygen. This interaction leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α, thereby regulating the cellular response to changes in oxygen levels. The (S,S,R)-Ahpc ligand is a peptidomimetic that effectively mimics the hydroxylated HIF-1α peptide, allowing it to bind to the same substrate recognition pocket on VHL with high affinity[2].

By incorporating the (S,S,R)-Ahpc ligand into a PROTAC, researchers can hijack the VHL E3 ligase and redirect its ubiquitinating activity towards a specific protein of interest. This induced proximity between the VHL E3 ligase and the target protein facilitates the transfer of ubiquitin molecules to the target, marking it for degradation by the 26S proteasome.

The Strategic Role of the C6-NH2 Linker

The (S,S,R)-Ahpc core is connected to a 6-carbon alkyl linker (-C6-) which terminates in a primary amine (-NH2). This linker component is not merely a spacer but plays a crucial role in the overall efficacy of the resulting PROTAC. The length and composition of the linker are critical determinants of the stability and cooperativity of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

The terminal primary amine of this compound provides a versatile chemical handle for the covalent attachment of a ligand that binds to the protein of interest. This is most commonly achieved through an amide bond formation with a carboxylic acid-functionalized target protein ligand[3]. The flexibility and hydrophobicity of the C6 linker can influence the cellular permeability and solubility of the final PROTAC molecule.

Quantitative Analysis of VHL Ligand Binding and PROTAC Efficacy

Table 1: Binding Affinity of VH032 Amine to VHL

| Assay Type | IC50 | Ki |

| Fluorescence Polarization (FP) | 13.3 µM | 5.7 µM |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Not Determined | Not Determined |

| Data corresponds to "VH032 amine" as reported in a study developing a VHL fluorescent probe[4]. The maximal inhibition was 36.6% at the maximum tested concentration of 30 µM in the TR-FRET assay, so IC50 and Ki could not be determined[4]. |

Table 2: Degradation Efficacy of a PROTAC Utilizing a Methylated this compound Ligand

| Compound | Target Protein | Cell Line | DC50 | Dmax |

| (S,R,S)-AHPC(Me)-C6-NH2 | FBXO22 | Jurkat | 77 nM | 99% |

| This data is for a methylated version of the VHL ligand, which was found to be a potent degrader of FBXO22. |

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via Amide Coupling with this compound

This protocol describes a general procedure for the amide coupling of this compound with a carboxylic acid-functionalized ligand for a protein of interest (POI-COOH).

Materials:

-

This compound

-

POI-COOH

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Standard glassware for organic synthesis

-

Nitrogen atmosphere setup

-

LC-MS for reaction monitoring

-

Preparative HPLC for purification

Procedure:

-

Under a nitrogen atmosphere, dissolve the POI-COOH (1.0 equivalent) in anhydrous DMF.

-

To this solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

-

Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.

-

Add the solution of this compound to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the final PROTAC.

Protocol 2: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC synthesized from this compound.

Materials:

-

Cell line expressing the protein of interest

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Cell culture reagents

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control. c. Incubate for the desired treatment duration (e.g., 6, 12, or 24 hours).

-

Cell Lysis: a. Aspirate the media and wash the cells with ice-cold PBS. b. Add RIPA buffer to each well, scrape the cells, and collect the lysate. c. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

-

Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting: a. Normalize the protein concentration of all samples and prepare them by adding Laemmli sample buffer and boiling. b. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Develop the blot using an ECL substrate and visualize the protein bands.

-

Data Analysis: a. Quantify the band intensities for the target protein and the loading control. b. Normalize the target protein intensity to the loading control. c. Plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax values.

Visualizations

Caption: VHL-mediated protein degradation pathway hijacked by a PROTAC.

References

- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Importance of the C6 Linker in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial connecting linker.[1] The linker, far from being a simple spacer, plays a pivotal role in determining the efficacy, selectivity, and physicochemical properties of a PROTAC.[2] Among the various linker types, the simple yet effective six-carbon (C6) alkyl chain has been widely employed and serves as a critical component in the optimization of these powerful molecules. This technical guide delves into the core importance of the C6 linker in PROTAC design, providing an in-depth analysis of its structural and functional contributions, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.

The Multifaceted Role of the Linker in PROTAC Function

The linker is a key determinant of a PROTAC's success, influencing multiple aspects of its mechanism of action.[2] Its length, composition, and attachment points dictate the geometry of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[3]

An optimal linker facilitates favorable protein-protein interactions within the ternary complex, leading to positive cooperativity and enhanced degradation. Conversely, a suboptimal linker can lead to steric hindrance, preventing the formation of a productive complex, or result in an unproductive geometry that does not support efficient ubiquitin transfer.

The C6 Alkyl Linker: A Balance of Flexibility and Control

The C6 alkyl linker, a saturated six-carbon chain, offers a unique balance of flexibility and rigidity that is often advantageous in PROTAC design. Its flexibility allows the warhead and E3 ligase ligand to adopt multiple conformations, facilitating the search for a productive ternary complex geometry. However, it is not so long as to introduce excessive entropy penalties that can destabilize the ternary complex.

Alkyl linkers, including the C6 chain, are synthetically accessible and chemically stable. Their hydrophobicity can also contribute to improved cell permeability, a critical factor for the biological activity of PROTACs. However, this hydrophobicity can also impact solubility, necessitating a careful balance in the overall properties of the molecule.

Quantitative Analysis of Linker Length on PROTAC Efficacy

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Systematic studies varying the linker length are crucial for identifying the most potent PROTAC for a given target. While a universal "best" linker does not exist, examining case studies provides valuable insights into the impact of linker length, including those around the C6 length.

Table 1: Impact of Alkyl Linker Length on PROTAC Performance

| Target Protein | E3 Ligase | Linker Length (atoms) | PROTAC | DC50 (nM) | Dmax (%) | Reference |

| FBXO22 | VHL | ~6 (C6 equivalent) | AHPC(Me)-C6-NH2 | 77 | 99 | |

| FBXO22 | VHL | <6 | Inactive | - | - | |

| p38α | CRBN | <15 | Poorly active | - | - | |

| TBK1 | VHL | 12 | Active | Submicromolar | - | |

| TBK1 | VHL | <12 | Inactive | - | - | |

| Estrogen Receptor-α | VHL | 16 | Optimal | - | High | |

| Estrogen Receptor-α | VHL | 9 | Less Active | - | Moderate |

Note: Data is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.

As illustrated in Table 1, a VHL-recruiting PROTAC with a C6-equivalent linker (AHPC(Me)-C6-NH2) demonstrated potent degradation of FBXO22 with a DC50 of 77 nM and a Dmax of 99%, while shorter linkers were inactive. Conversely, for p38α degradation, linkers shorter than 15 atoms were found to be suboptimal, suggesting that a C6 linker would likely be inefficient for this particular target-ligase pair. These examples underscore the empirical nature of linker optimization and the necessity of synthesizing and testing a range of linker lengths for each new PROTAC system.

Experimental Protocols for PROTAC Characterization

Validating the efficacy and mechanism of action of a PROTAC requires a suite of robust experimental assays. The following are detailed protocols for key experiments in PROTAC development.

Western Blotting for Protein Degradation

This is the most common method to quantify the degradation of the target protein.

1. Cell Culture and Treatment:

-

Plate cells at a density that ensures they are in the logarithmic growth phase at the time of treatment.

-

Treat cells with a dose-response of the PROTAC for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify total protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting:

-

Normalize protein lysates to equal concentrations and denature by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) reagent.

4. Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of degradation relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Ternary Complex Formation Assays

Directly assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the structure-activity relationship.

SPR is a label-free technique that provides real-time kinetic data on biomolecular interactions.

1. Chip Preparation:

-

Immobilize the E3 ligase (e.g., biotinylated VHL complex) onto a streptavidin-coated sensor chip.

2. Binary Interaction Analysis:

-

Inject the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (kd, ka) and affinity (KD).

-

In a separate experiment, if possible, immobilize the target protein and inject the PROTAC to determine the other binary interaction.

3. Ternary Complex Analysis:

-

Inject a pre-incubated mixture of the PROTAC and the target protein over the immobilized E3 ligase.

-

The observed binding response will reflect the formation of the ternary complex.

-

By comparing the binding responses in the presence and absence of the target protein, the cooperativity of ternary complex formation can be determined.

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction.

1. Sample Preparation:

-

Prepare purified solutions of the target protein and the E3 ligase in a matched buffer. The PROTAC should be dissolved in the same buffer, often with a small percentage of DMSO that must be matched in the titrant and sample cell.

2. Experimental Setup:

-

Typically, the E3 ligase is placed in the sample cell, and the target protein is in the syringe. The PROTAC is added to both the cell and the syringe at a concentration sufficient to saturate the E3 ligase.

-

Alternatively, one protein can be in the cell, and the other protein pre-mixed with the PROTAC in the syringe.

3. Titration and Data Analysis:

-

Titrate the syringe solution into the sample cell in a series of small injections.

-

The heat change upon each injection is measured.

-

The resulting data is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the ternary complex formation.

Ubiquitination Assay

This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.

1. In Vitro Ubiquitination:

-

Combine the purified target protein, E3 ligase complex (e.g., VHL-Elongin B/C), E1 activating enzyme, E2 conjugating enzyme (e.g., Ube2D2), ubiquitin, and ATP in a reaction buffer.

-

Add the PROTAC or vehicle control.

-

Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

2. Detection of Ubiquitination:

-

Stop the reaction and analyze the samples by western blotting.

-

Probe the blot with an antibody against the target protein to visualize a ladder of higher molecular weight bands corresponding to poly-ubiquitinated protein.

-

Alternatively, use an antibody specific for ubiquitin to detect ubiquitinated species.

3. In-Cell Ubiquitination:

-

Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins.

-

Lyse the cells and immunoprecipitate the target protein.

-

Perform a western blot on the immunoprecipitated sample and probe with an anti-ubiquitin antibody.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in PROTAC action and characterization is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

PROTAC Mechanism of Action

Caption: General mechanism of PROTAC-mediated protein degradation.

BRD4 Degradation and Downstream Signaling

Caption: Signaling pathway affected by BRD4 degradation via a PROTAC.

Experimental Workflow for PROTAC Evaluation

Caption: Experimental workflow for the evaluation and optimization of PROTACs.

Conclusion

The linker is a critical determinant of PROTAC efficacy, and the C6 alkyl linker represents a valuable and frequently employed scaffold in PROTAC design. Its balance of flexibility and synthetic accessibility makes it an excellent starting point and a key component in linker optimization strategies. As demonstrated, the optimal linker length is target-dependent, highlighting the necessity for empirical testing and the use of robust biophysical and cellular assays to guide the rational design of next-generation protein degraders. This guide provides the foundational knowledge, quantitative insights, and detailed protocols necessary for researchers to effectively harness the power of the C6 linker and advance the development of novel PROTAC-based therapeutics.

References

The Discovery and Synthesis of Ahpc-based VHL Ligands: A Technical Guide for Drug Development Professionals

An in-depth exploration of the discovery, synthesis, and application of (S,R,S)-AHPC-based ligands for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs).

The field of targeted protein degradation has witnessed a paradigm shift with the advent of PROTACs, heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins. At the heart of many successful PROTACs lies the recruitment of the VHL E3 ligase, a critical component of the cell's natural protein degradation machinery. A key breakthrough in this area was the development of potent and specific small molecule ligands for VHL, with (S,R,S)-AHPC (also known as VH032) and its derivatives emerging as foundational scaffolds. This technical guide provides a comprehensive overview of the discovery, synthesis, and experimental validation of Ahpc-based VHL ligands for researchers, scientists, and drug development professionals.

The VHL-HIF-1α Signaling Pathway: A Natural Blueprint for Ligand Design

The design of VHL ligands was inspired by the natural interaction between VHL and the Hypoxia-Inducible Factor 1α (HIF-1α). Under normal oxygen conditions (normoxia), specific proline residues on HIF-1α are hydroxylated. This post-translational modification creates a binding site for VHL, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α. In hypoxic conditions, this hydroxylation is inhibited, allowing HIF-1α to accumulate and activate genes involved in the hypoxic response. Small molecule VHL ligands mimic the hydroxylated proline motif of HIF-1α, enabling them to bind to the same pocket on VHL.

The Critical Role of Stereochemistry in VHL Binding: An In-Depth Analysis of (S,S,R)-Ahpc-C6-NH2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the stereochemical intricacies of the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, AHPC, with a specific focus on the (S,S,R)-Ahpc-C6-NH2 isomer and its interaction with VHL. A comprehensive understanding of this stereospecificity is paramount for the rational design of potent and selective Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics that hijack the cell's natural protein degradation machinery.

Introduction: VHL and the Rise of PROTACs

The von Hippel-Lindau protein (VHL) is the substrate recognition component of the VCB-Cul2-RBX1 E3 ubiquitin ligase complex.[1] A primary function of this complex is to identify and target the alpha subunit of Hypoxia-Inducible Factor (HIF-α) for ubiquitination and subsequent degradation by the proteasome under normal oxygen conditions.[2] This mechanism is a cornerstone of cellular oxygen sensing.

The development of small-molecule ligands that bind to VHL has enabled the creation of PROTACs. These bifunctional molecules consist of a ligand for an E3 ligase (like a VHL ligand), a linker, and a ligand for a target protein of interest. By simultaneously binding to both the E3 ligase and the target protein, PROTACs induce the ubiquitination and degradation of proteins not natively targeted by that E3 ligase.

The AHPC Ligand: Stereochemistry is Key

A widely utilized VHL ligand is based on the (S,R,S)-AHPC core structure. The binding of this ligand to VHL is highly dependent on its three-dimensional arrangement. The specific stereochemistry ensures that the ligand's functional groups are correctly oriented to engage with key amino acid residues in the VHL binding pocket, mimicking the interaction of VHL with its native substrate, HIF-1α.

The user's query specifies the (S,S,R) stereoisomer of Ahpc-C6-NH2. However, the scientific literature overwhelmingly indicates that the (S,R,S) configuration is the active stereoisomer required for potent VHL binding. Conversely, other stereoisomers, such as (S,S,S)-AHPC, have been synthesized and utilized as negative controls due to their inability to bind effectively to VHL.[3] This strongly suggests that the (S,S,R) isomer is also inactive or possesses significantly diminished binding affinity, which explains the absence of this particular stereoisomer in VHL-related drug discovery literature.

Quantitative Binding Data

The binding affinity of various ligands to the VHL protein is a critical parameter in the development of effective PROTACs. Below is a summary of available binding data for relevant VHL ligands. Notably, there is no published binding data for the this compound isomer, reinforcing its likely inactivity.

| Compound/Ligand | Stereochemistry | Binding Affinity (Kd or IC50) to VHL | Assay Method |

| VH032 | (S,R,S) | Kd = 185 nM | Isothermal Titration Calorimetry (ITC) |

| VH-298 | (S,R,S) derivative | Kd = 80-90 nM | Not Specified |

| VHL-IN-1 | (S,R,S) derivative | Kd = 37 nM | Not Specified |

| (S,S,S)-AHPC | (S,S,S) | Inactive (Used as negative control) | Not Specified |

| This compound | (S,S,R) | No Data Available | N/A |

VHL Signaling Pathway and PROTAC Mechanism of Action

Under normal oxygen conditions (normoxia), the HIF-1α protein is hydroxylated on specific proline residues. This modification is recognized by the VHL E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α. In low oxygen conditions (hypoxia), prolyl hydroxylation does not occur, stabilizing HIF-1α, which can then activate the transcription of genes involved in processes like angiogenesis. PROTACs containing a VHL ligand, such as (S,R,S)-AHPC, hijack this machinery to degrade a specific target protein.

Caption: VHL signaling in normoxia vs. hypoxia and the PROTAC mechanism.

Experimental Protocols for VHL Binding Assessment

Determining the binding affinity of a ligand to VHL is a crucial step in PROTAC development. Two common biophysical techniques for this are Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC).

Fluorescence Polarization (FP) Competition Assay

This assay measures the displacement of a fluorescently labeled VHL ligand (tracer) by a test compound. The change in polarization of the emitted light upon displacement is proportional to the binding affinity of the test compound.

References

The Application of (S,R,S)-Ahpc-C6-NH2 in Oncology Research: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of oncology research, the quest for highly specific and effective therapeutic strategies is paramount. One such innovative approach is the use of Proteolysis Targeting Chimeras (PROTACs), which offer a novel mechanism to eliminate pathogenic proteins. A key building block in the synthesis of many potent PROTACs is (S,R,S)-Ahpc-C6-NH2 , also known as VH032-C6-NH2 . This molecule serves as a crucial E3 ligase ligand-linker conjugate, incorporating a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase attached to a 6-carbon alkyl linker with a terminal amine group. This amine functionality provides a versatile handle for conjugation to a ligand targeting a protein of interest, thereby creating a heterobifunctional PROTAC.

It is important to note that while the user query specified the (S,S,R) stereoisomer, the vast majority of scientific literature and commercially available reagents refer to the (S,R,S) configuration as the biologically active component for VHL binding. This guide will therefore focus on the applications of the well-documented (S,R,S)-Ahpc-C6-NH2 in oncology research.

The primary application of (S,R,S)-Ahpc-C6-NH2 in oncology is as a synthetic intermediate for PROTACs designed to degrade key cancer-driving proteins. One of the most significant targets for PROTACs utilizing this linker is the serine/threonine kinase AKT , a central node in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in many cancers.[1][2]

Mechanism of Action: PROTAC-mediated Protein Degradation

PROTACs synthesized using (S,R,S)-Ahpc-C6-NH2 operate by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC molecule acts as a bridge, simultaneously binding to the target protein (e.g., AKT) and the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, leading to its clearance from the cell.

Caption: Mechanism of action for a PROTAC synthesized using (S,R,S)-Ahpc-C6-NH2.

Applications in Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][3][4] PROTACs that induce the degradation of AKT offer a promising strategy to shut down this pro-survival pathway.

Caption: The PI3K/AKT/mTOR signaling pathway and the intervention point for AKT PROTACs.

Quantitative Data on AKT PROTACs

While specific data for PROTACs using the exact (S,R,S)-Ahpc-C6-NH2 linker from patent literature is not always publicly detailed, extensive research on closely related AKT PROTACs provides valuable insights into their potency. For instance, the well-characterized AKT degrader MS15, which utilizes a similar VHL ligand and linker, demonstrates potent and selective degradation of AKT.

| Compound/PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| MS15 (compound 62) | Total AKT | SW620 (colorectal cancer) | 23 | >90% | |

| MS98 | Total AKT | PC3 (prostate cancer) | 78 | Not Reported | |

| MS170 | Total AKT | PC3 (prostate cancer) | 32 | Not Reported |

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

Synthesis of an AKT PROTAC using (S,R,S)-Ahpc-C6-NH2

The synthesis of an AKT PROTAC involves the coupling of an AKT inhibitor (with a suitable attachment point) to (S,R,S)-Ahpc-C6-NH2. This is typically achieved through amide bond formation.

Caption: General workflow for the synthesis of an AKT PROTAC.

Detailed Protocol: Amide Coupling

-

Dissolve the AKT inhibitor (containing a carboxylic acid moiety) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add an amide coupling reagent (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of (S,R,S)-Ahpc-C6-NH2 in DMF to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the final AKT PROTAC.

Western Blotting for Protein Degradation

Western blotting is a standard technique to quantify the degradation of the target protein following PROTAC treatment.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells (e.g., SW620) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the AKT PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein (e.g., anti-AKT) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometrically quantify the protein bands and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Tandem Mass Tag (TMT) Quantitative Proteomics for Selectivity Profiling

TMT-based quantitative proteomics is a powerful method to assess the selectivity of a PROTAC by measuring changes in the abundance of thousands of proteins across the entire proteome.

Protocol Overview:

-

Sample Preparation: Culture and treat cells with the PROTAC, a negative control (an inactive epimer of the PROTAC), and a vehicle control.

-

Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them into peptides using trypsin.

-

TMT Labeling: Label the peptide samples from each condition with a different isobaric TMT reagent.

-

Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase liquid chromatography.

-

LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Process the raw data using proteomics software to identify and quantify proteins. The relative abundance of each protein across the different treatment conditions is determined from the reporter ion intensities in the MS/MS spectra. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are identified as potential off-targets.

Conclusion

(S,R,S)-Ahpc-C6-NH2 is a valuable and versatile chemical tool in the field of oncology research, enabling the synthesis of potent PROTACs for the targeted degradation of key oncoproteins. Its application in the development of AKT degraders highlights its potential in dismantling critical cancer cell survival pathways. The methodologies and data presented in this guide provide a framework for researchers and drug developers to design, synthesize, and evaluate novel PROTACs based on this important VHL ligand-linker conjugate, with the ultimate goal of advancing the next generation of targeted cancer therapies.

References

Methodological & Application

Synthesis of (S,S,R)-Ahpc-C6-NH2 PROTAC: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of (S,S,R)-Ahpc-C6-NH2, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the von Hippel-Lindau (VHL) E3 ligase ligand, (S,S,R)-Ahpc (also known as VH032), connected to a six-carbon amine linker, rendering it ready for conjugation to a target protein ligand. This protocol is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.

Introduction

PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins implicated in various diseases. A typical PROTAC consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The this compound molecule serves as a versatile E3 ligase-recruiting component, specifically engaging the VHL E3 ligase. The terminal primary amine on the C6 linker provides a convenient attachment point for coupling with a ligand for a protein of interest, facilitating the rapid assembly of novel PROTACs.

Synthesis Overview

The synthesis of this compound is a multi-step process that begins with the construction of the core VHL ligand, (S,S,R)-Ahpc (VH032 amine). This is followed by the coupling of a protected six-carbon linker and subsequent deprotection to yield the final product. A convergent synthetic strategy for the VH032 amine core is often employed for efficiency.

Diagram of the Overall Synthetic Workflow

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of (S,S,R)-Ahpc (VH032 amine)

A feasible, column-free, multi-gram scale synthesis of VH032 amine hydrochloride has been reported, providing a solid foundation for producing the core VHL ligand. The retro-synthetic analysis breaks down the molecule into four key building blocks. A convergent approach is often favored for its efficiency. Due to the complexity and length of a full multi-step synthesis, researchers are advised to consult detailed literature procedures for the preparation of the (S,S,R)-Ahpc (VH032 amine) core.

Part 2: Synthesis of (2S,4R)-1-((S)-2-(6-aminohexanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide dihydrochloride

This procedure is adapted from patent WO2019173516A1, Example 6.

Step 1: Amide Coupling of (S,S,R)-Ahpc with Boc-6-aminohexanoic acid

-

To a solution of (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide ((S,S,R)-Ahpc or VH032 amine) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add Boc-6-aminohexanoic acid.

-

Add a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, work up the reaction by quenching with water and extracting the product with an organic solvent.

-

Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl (6-(((S)-1-((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-6-oxohexyl)carbamate.

Step 2: Boc Deprotection

-

Dissolve the Boc-protected intermediate from the previous step in a suitable solvent, such as dichloromethane (DCM) or 1,4-dioxane.

-

Add a strong acid, such as hydrochloric acid (as a solution in dioxane or diethyl ether) or trifluoroacetic acid (TFA).

-

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Remove the solvent under reduced pressure.

-

The resulting residue can be triturated with a non-polar solvent, such as diethyl ether, to precipitate the dihydrochloride salt of the final product.

-

Collect the solid by filtration and dry under vacuum to yield (2S,4R)-1-((S)-2-(6-aminohexanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide dihydrochloride.

| Step | Reactants | Reagents | Solvent | Product | Typical Yield |

| 1 | (S,S,R)-Ahpc, Boc-6-aminohexanoic acid | HATU, DIPEA | DMF or DCM | Boc-protected this compound | Not specified |

| 2 | Boc-protected this compound | HCl or TFA | DCM or 1,4-Dioxane | This compound dihydrochloride | Not specified |

Signaling Pathway and Mechanism of Action

The synthesized this compound, when incorporated into a PROTAC, facilitates the degradation of a target protein by hijacking the VHL E3 ubiquitin ligase. The PROTAC acts as a bridge, bringing the target protein into close proximity with the VHL E3 ligase complex. This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.

Diagram of the PROTAC-mediated Protein Degradation Pathway

Caption: Mechanism of PROTAC-induced protein degradation via the VHL pathway.

Conclusion

This application note provides a detailed synthetic protocol for this compound, a key building block for the construction of VHL-based PROTACs. By following these procedures, researchers can efficiently synthesize this versatile molecule to advance their research in targeted protein degradation and the development of novel therapeutics.

Disclaimer: This protocol is intended for research use only by qualified individuals. Appropriate safety precautions should be taken when handling all chemical reagents. The yields and reaction conditions may require optimization depending on the specific laboratory setup and reagent quality.

Application Notes and Protocols for Conjugating a Target Ligand to (S,S,R)-Ahpc-C6-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction to (S,S,R)-Ahpc-C6-NH2 in Targeted Protein Degradation

This compound is a synthetic E3 ligase ligand-linker conjugate that plays a crucial role in the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules designed to hijack the body's natural protein disposal system to selectively eliminate disease-causing proteins.[1] This molecule incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase attached to a 6-carbon (C6) linker with a terminal primary amine (-NH2) group. This terminal amine serves as a versatile chemical handle for covalently attaching a ligand that targets a specific protein of interest (POI).

The primary application of this compound is in the synthesis of PROTACs for targeted protein degradation (TPD), a revolutionary strategy in drug discovery. TPD offers the potential to target proteins that have been traditionally considered "undruggable" by conventional small-molecule inhibitors.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The process can be broken down into the following key steps:

-

Ternary Complex Formation: The PROTAC molecule, synthesized using this compound, simultaneously binds to the VHL E3 ligase (via the Ahpc moiety) and the protein of interest (via the conjugated target ligand). This forms a ternary complex consisting of the E3 ligase, the PROTAC, and the target protein.

-

Ubiquitination of the Target Protein: Once in close proximity within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This results in the formation of a polyubiquitin chain on the target protein.

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides.

-

PROTAC Recycling: After the degradation of the target protein, the PROTAC molecule is released and can participate in further rounds of degradation, acting in a catalytic manner.

Applications in Drug Discovery and Chemical Biology

The use of this compound to generate PROTACs has significant implications for drug discovery and chemical biology research:

-

Targeting Undruggable Proteins: PROTACs can target proteins lacking active sites suitable for traditional inhibitors, such as scaffolding proteins and transcription factors.

-

Overcoming Drug Resistance: By inducing protein degradation rather than just inhibition, PROTACs can be effective against target proteins that have developed resistance to conventional inhibitors.

-

Enhanced Selectivity: The requirement for the formation of a stable ternary complex can lead to improved selectivity for the target protein over other proteins.

-

Chemical Biology Tool: PROTACs serve as powerful tools for studying protein function by enabling the rapid and reversible knockdown of specific proteins in cellular and in vivo models.

Experimental Protocols

Protocol 1: General Amide Bond Coupling for PROTAC Synthesis

This protocol describes the conjugation of a target ligand containing a carboxylic acid to the terminal amine of this compound via amide bond formation using HATU as a coupling agent.

Materials:

-

This compound

-

Target ligand with a carboxylic acid functional group

-

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Nitrogen or Argon gas

-

Reaction vial with a magnetic stir bar

-

Standard laboratory glassware

Procedure:

-

Reagent Preparation:

-

Dissolve the target ligand with a carboxylic acid (1.0 equivalent) in anhydrous DMF in a reaction vial under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate vial, prepare a solution of this compound (1.1 equivalents) in anhydrous DMF.

-

Prepare a solution of HATU (1.2 equivalents) in anhydrous DMF.

-

-

Carboxylic Acid Activation:

-

To the solution of the target ligand, add DIPEA (3.0 equivalents).

-

Add the HATU solution to the target ligand/DIPEA mixture.

-

Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

-

-

Coupling Reaction:

-

Add the solution of this compound to the activated carboxylic acid mixture.

-

Stir the reaction mixture at room temperature. The reaction time can vary from 4 to 24 hours.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

-

Work-up:

-

Once the reaction is complete, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Protocol 2: Purification of the PROTAC Conjugate

The crude PROTAC is typically purified using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Crude PROTAC product

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Trifluoroacetic acid (TFA) or formic acid (as a modifier)

-

Preparative HPLC system with a suitable column (e.g., C18)

Procedure:

-

Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as DMF or DMSO, and filter through a 0.22 µm syringe filter.

-

HPLC Purification:

-

Equilibrate the preparative HPLC column with a mixture of mobile phases (e.g., 95% water with 0.1% TFA and 5% acetonitrile with 0.1% TFA).

-

Inject the sample onto the column.

-

Elute the product using a gradient of increasing organic solvent (e.g., acetonitrile). The specific gradient will depend on the properties of the PROTAC.

-

Collect fractions corresponding to the desired product peak, as determined by UV detection.

-

-

Product Isolation:

-

Combine the fractions containing the pure product.

-

Remove the organic solvent under reduced pressure.

-

Lyophilize the remaining aqueous solution to obtain the purified PROTAC as a solid.

-

Protocol 3: Characterization of the Final PROTAC Molecule

The identity and purity of the final PROTAC conjugate should be confirmed using analytical techniques.

Methods:

-

Mass Spectrometry (MS):

-

Use High-Resolution Mass Spectrometry (HRMS) to confirm the molecular weight of the synthesized PROTAC. This provides evidence for the successful conjugation.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure of the PROTAC. The spectra should be consistent with the expected structure, showing signals from both the this compound moiety and the conjugated target ligand.

-

-

Analytical HPLC:

-

Assess the purity of the final product by analytical HPLC. A pure compound should show a single major peak.

-

Quantitative Data